molecular formula C19H30O3 B119442 Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate CAS No. 149105-26-0

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Cat. No. B119442
M. Wt: 306.4 g/mol
InChI Key: REPYTKNMHNVOPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of 2,5-dimethyl-2,5-hexanediol involves a one-step synthesizing method from ethyne and acetone under ordinary pressure in an o-xylene solution with isobutylanol potassium as a catalyst . Another related compound, gemfibrozil, involves the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo- or 1-bromo-3-chloro .


Molecular Structure Analysis

The molecular structure of a related compound, gemfibrozil, has been studied. The structure contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Gemfibrozil Synthesis : Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, known as Gemfibrozil, is synthesized in two steps involving the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo or 1-bromo-3-chloropropane, followed by reaction with the lithium derivative of sodium isobutyrate (Glushkov et al., 1995).

  • Chlorination By-Products : Chlorination of Gemfibrozil generates chlorinated by-products, notably during wastewater treatment. Products include chlorinated gemfibrozils, demonstrating electrophilic aromatic substitution reactions (Krkošek et al., 2011).

Spectroscopic Analysis

  • Vibrational Spectroscopy : The vibrational spectra of Gemfibrozil have been studied using Fourier Transform Raman and infrared spectroscopy. Computational methods were employed to analyze the molecule's structure and vibrational frequencies (Benitta et al., 2008).

Pharmaceutical and Biochemical Studies

  • Hypolipidemic Effects in Animals : Gemfibrozil has been studied for its effect on lowering plasma lipids in rats, mice, and monkeys, contributing to atherosclerosis and heart disease research (Rodney et al., 1976).

  • Determination in Plasma : A high-performance liquid chromatography method has been developed to determine Gemfibrozil concentrations in plasma, aiding in pharmacokinetic studies (Hengy & Kölle, 1985).

  • Spectroscopic Investigation and Analysis : Further vibrational spectroscopic investigation and normal coordinate analysis of Gemfibrozil have provided insights into its molecular structure and electron density distribution (Priya et al., 2011).

Industrial and Material Science Applications

  • Synthesis from Biomass Resources : 2,5-Hexanedione, a platform chemical with applications in biofuel and drug discovery, can be synthesized from biomass-derived dimethyl furane using a biphasic system. This process involves hydrolysis and continuous extraction to prevent oligomerization side reactions (Yueqin et al., 2016).

  • Copolymerization Studies : Novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. These studies contribute to material science and polymer chemistry (Abuelroos et al., 2020).

properties

IUPAC Name

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYTKNMHNVOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576919
Record name 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

CAS RN

149105-26-0
Record name 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RB Sonawane, SR Sonawane, NK Rasal… - SynOpen, 2019 - thieme-connect.com
A simple and efficient protocol for base-mediated selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols, promoted by K 2 CO 3 …
Number of citations: 3 www.thieme-connect.com
SB Madasu, NA Vekariya, H Velladurai… - … Process Research & …, 2013 - ACS Publications
An improved process for the preparation of gemfibrozil, an antihypolipodimic drug substance, with an overall yield of 80% and ∼99.9% purity (including three chemical reactions) is …
Number of citations: 3 pubs.acs.org
JM Quintana - 2020 - search.proquest.com
Over the past two decades, a number of immunological pathways have been identified which recognize a wide range of pathogen-associated molecular patterns including …
Number of citations: 2 search.proquest.com

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